![molecular formula C8H13NO5 B1398418 6-Oxa-2-azaspiro[3.4]octane oxalate CAS No. 1392804-58-8](/img/structure/B1398418.png)

6-Oxa-2-azaspiro[3.4]octane oxalate

Overview

Description

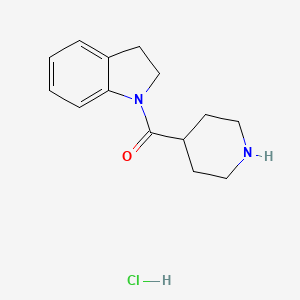

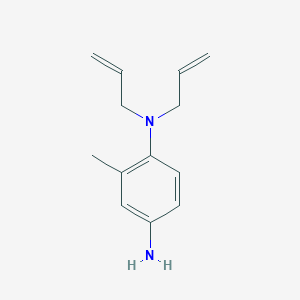

6-Oxa-2-azaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C8H13NO5 . It is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .

Synthesis Analysis

The synthesis of this compound involves [3+2] cycloaddition . This process has been improved for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) . The compound has a molecular weight of 203.19 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 95.9 Ų .Scientific Research Applications

Synthesis and Drug Discovery

- New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Chemical Synthesis

- An improved synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, as substitutes for piperazine and morpholine, was achieved through (3+2) cycloaddition, yielding multi-gram quantities in relatively high yields (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Structural and Conformational Analysis

- A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was performed using NMR spectroscopy, determining their relative configuration and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Spiroaminals

- Spiroaminals such as 1-oxa-6-azaspiro[4.4]nonane, found in natural or synthetic products with significant biological activities, represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).

Synthesis of Heterobicyclic Systems

- A gold-catalyzed double cyclization of 1,5-enynes was described to afford a range of heterobicyclic compounds, including oxaspiro[5.4]decene and azaspiro[5.4]decene, highlighting the efficiency and diastereospecificity of the reaction (Zhang & Kozmin, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Oxa-2-azaspiro[3It is used as a reactant in the preparation of aminopyridine derivatives, which are known to inhibit pi3k .

Mode of Action

The exact mode of action of 6-Oxa-2-azaspiro[3As a precursor in the synthesis of aminopyridine derivatives, it may contribute to the inhibition of PI3K, a key enzyme involved in cellular functions such as cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 6-Oxa-2-azaspiro[3.4]octane oxalate are likely related to its role in the synthesis of aminopyridine derivatives. These derivatives are known to inhibit PI3K, an enzyme involved in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, survival, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be observed in the effects of the aminopyridine derivatives it helps synthesize. These derivatives are known to inhibit PI3K, potentially affecting cell growth and proliferation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Oxa-2-azaspiro[3It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.

properties

IUPAC Name |

6-oxa-2-azaspiro[3.4]octane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLBDQDHPKYAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)

![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)

![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)

![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)

-methanone hydrochloride](/img/structure/B1398357.png)